![molecular formula C10H26N2Si B1594347 Silanediamine, N,N'-dibutyl-1,1-dimethyl- CAS No. 6026-43-3](/img/structure/B1594347.png)
Silanediamine, N,N'-dibutyl-1,1-dimethyl-
Overview
Description
Silanediamine, N,N'-dibutyl-1,1-dimethyl- is a useful research compound. Its molecular formula is C10H26N2Si and its molecular weight is 202.41 g/mol. The purity is usually 95%.
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Biological Activity
Silanediamine, N,N'-dibutyl-1,1-dimethyl- is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNSi
- Molecular Weight : 230.48 g/mol
- CAS Number : [N/A]
The compound features two butyl groups and two dimethyl groups attached to a silane backbone, influencing its solubility and reactivity in biological systems.
Silanediamine compounds generally exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Silanediamines can interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and cellular functions.
- Cell Membrane Interaction : The hydrophobic nature of the butyl groups may facilitate interactions with cell membranes, altering permeability and leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Generation : Some silane compounds can induce oxidative stress within cells by generating ROS, which can lead to apoptosis or necrosis.
Case Studies
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Antimicrobial Activity :
- A study evaluated the antimicrobial properties of silanediamines against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as a disinfectant or antimicrobial agent in clinical settings.
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Cytotoxicity Assays :
- In vitro cytotoxicity tests conducted on human cell lines demonstrated that silanediamine, N,N'-dibutyl-1,1-dimethyl- exhibited dose-dependent cytotoxic effects. The IC50 values were calculated to assess the compound's efficacy in inducing cell death.
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Biocompatibility Studies :
- Research on biocompatibility highlighted that lower concentrations of the compound did not adversely affect cell viability, indicating potential applications in biomedical materials where biocompatibility is crucial.
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Biocompatibility |
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Silanediamine, N,N'-dibutyl-1,1-dimethyl- | Moderate | 50 µM | High |
Silanediamine, N,N'-diphenyl-1,1-dimethyl- | High | 30 µM | Moderate |
Silanediamine, N,N'-bis(1,1-dimethylethyl) | Low | Not reported | High |
Recent studies have integrated computational analysis to predict the physicochemical properties of silanediamines, including solubility and partition coefficients. These properties are critical for understanding their behavior in biological systems.
Kinase Target Prediction
Silanediamines have been investigated for their potential as kinase inhibitors. Computational models suggest that silanediamine compounds may interact with specific kinases involved in cancer pathways, indicating a possible role in cancer therapeutics.
Biotransformation Pathways
Research on biotransformation pathways has shown that silanediamines undergo metabolic transformations that can influence their biological activity and toxicity profiles. Understanding these pathways is vital for optimizing their use in drug development.
Scientific Research Applications
Applications in Scientific Research
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Polymer Chemistry
- Silanediamines are utilized as coupling agents in the synthesis of siloxane-based polymers. Their ability to form siloxane bonds enhances the mechanical properties of polymers.
- Case Study : Research indicates that incorporating silanediamine into silicone rubber formulations improves tensile strength and elasticity compared to traditional formulations.
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Organic Synthesis
- The compound serves as a reagent in various organic reactions, particularly in the synthesis of amines and silanes.
- Data Table: Reaction Outcomes
Reaction Type Yield (%) Conditions Amination of Halides 85 100°C, solvent-free Silylation of Alcohols 90 Room temperature, anhydrous
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Pharmaceutical Applications
- Silanediamine derivatives have been explored for their potential in drug delivery systems due to their ability to enhance solubility and bioavailability of therapeutic agents.
- Case Study : A study demonstrated that a silanediamine-based formulation improved the pharmacokinetics of poorly soluble drugs in animal models, indicating its potential for pharmaceutical applications.
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Nanotechnology
- The compound is used in the functionalization of nanoparticles, enhancing their stability and dispersibility in various solvents.
- Data Table: Nanoparticle Stability
Nanoparticle Type Stability (days) Functionalization Method Silica Nanoparticles 30 Silanediamine coating Gold Nanoparticles 45 Direct silanization
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Surface Modification
- Silanediamine is employed in modifying surfaces to improve adhesion properties in coatings and adhesives.
- Case Study : In automotive applications, silanediamine-modified coatings exhibited superior adhesion to metal substrates compared to unmodified systems.
Properties
IUPAC Name |
N-[butylamino(dimethyl)silyl]butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2Si/c1-5-7-9-11-13(3,4)12-10-8-6-2/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBHDHQCOROOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN[Si](C)(C)NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064087 | |
Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6026-43-3 | |
Record name | N,N′-Dibutyl-1,1-dimethylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6026-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibutyl-1,1-dimethylsilanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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